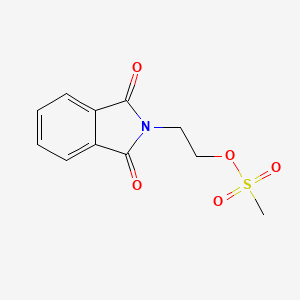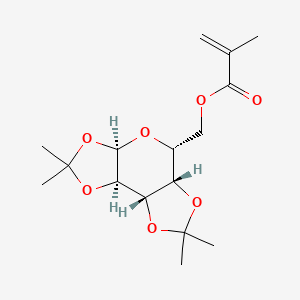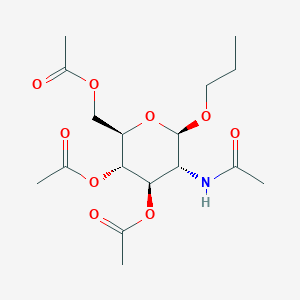
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a compound with the formula C17H27NO9 and a molecular weight of 389.4 . It is available from various suppliers, including Creative Biolabs .
Synthesis Analysis
The synthesis of this compound involves the glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane . This process yields the corresponding β-glycosides .Molecular Structure Analysis
The InChI key for this compound is PDSKBUAUOWCIII-WRQOLXDDSA-N . The structure conforms to 1H NMR and 13C NMR .Chemical Reactions Analysis
The compound is used in the biomedical field, serving as an indispensable tool for studying intricate bacterial infections . It is also utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- Research has focused on the synthesis of various derivatives and analogs, demonstrating the compound's versatility in creating more complex molecules. For instance, studies have shown methods for synthesizing bacterial peptidoglycan derivatives and oxazoline derivatives from 1-propenyl glycosides, highlighting its role in developing pharmaceuticals and understanding biological mechanisms (Merser, Sinaÿ, & Adam, 1975); (Nashed, Slife, Kiso, & Anderson, 1980).
Biological Applications
- Diosgenyl glycosides, derived from 2-acetamido-2-deoxy-D-glucose hydrochloride, have been synthesized and showed promising antitumor activities. This indicates the compound's potential in medicinal chemistry and drug development, especially for cancer treatment (Myszka, Bednarczyk, Najder, & Kaca, 2003).
Chemical Modifications and Reactions
- The compound has been used in the creation of glycosides and other derivatives, illustrating its utility in organic synthesis and the development of new chemical entities for further pharmaceutical research. For example, the synthesis of 3-(2-aminoethylthio)propyl glycosides has been reported, showcasing the compound's flexibility in chemical modifications (Lee & Lee, 1974).
Advanced Chemical Analysis
- High-resolution mass spectrometry has been applied to detailed analysis of the compound and its derivatives, providing insights into their structural properties and fragmentation pathways. This is crucial for the development of analytical methods in pharmaceutical sciences and quality control (Dougherty, Horton, Philips, & Wander, 1973).
Surface-Active Properties
- Some studies focus on the synthesis and assessment of surface-active properties of alkyl 2-acetamido-2-deoxy-β-D-glucopyranosides, indicating the potential for applications in material sciences and formulations, enhancing the bioavailability of drugs, or creating novel delivery systems (Boullanger, Chevalier, Croizier, Lafont, & Sancho, 1995).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-propoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h13-17H,6-8H2,1-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSKBUAUOWCIII-WRQOLXDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596397 |
Source


|
| Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
98346-06-6 |
Source


|
| Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



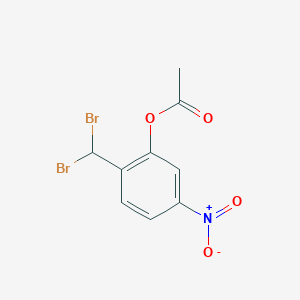
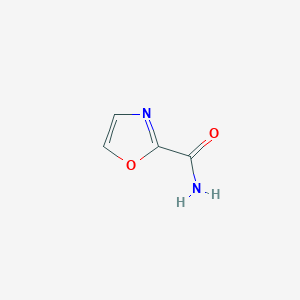

![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)


